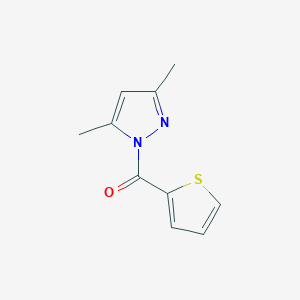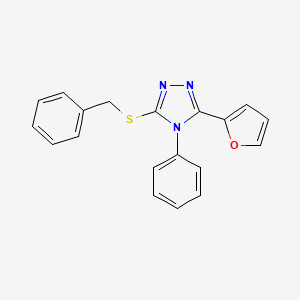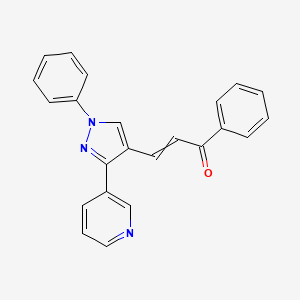
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is a chemical compound with the molecular formula C14H7N5 and a molecular weight of 245.23888 g/mol It is known for its unique structure, which includes a benzotriazole moiety attached to a phthalonitrile core
准备方法
The synthesis of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.
化学反应分析
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.
Oxidation and Reduction:
Cyclization Reactions: The presence of the nitrile groups allows for cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzotriazole and phthalonitrile moieties.
科学研究应用
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Studies:
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用机制
The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is not fully understood. the benzotriazole moiety is known to act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound . The nitrile groups can participate in various chemical transformations, including nucleophilic addition and cyclization reactions . These properties make the compound a versatile intermediate in organic synthesis.
相似化合物的比较
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile can be compared with other similar compounds, such as:
4-(1H-1,2,3-Benzotriazol-1-yl)-5-(4-chlorophenoxy)phthalonitrile: This compound has a similar structure but includes a chlorophenoxy group, which can influence its reactivity and applications.
2-(1H-Benzotriazol-1-yl)acetonitrile: This compound is another benzotriazole derivative with different reactivity due to the presence of an acetonitrile group.
4-(1H-1,2,3-Benzotriazol-1-yl)-5-{[2-(1H-1,2,3-Benzotriazol-1-yl)-4,5-dicyanophenyl]sulfanyl}phthalonitrile: This compound includes additional benzotriazole and dicyanophenyl groups, making it more complex and potentially more reactive.
The uniqueness of this compound lies in its specific combination of benzotriazole and phthalonitrile moieties, which confer distinct electronic and steric properties that are valuable in various chemical applications.
属性
分子式 |
C14H7N5 |
|---|---|
分子量 |
245.24 g/mol |
IUPAC 名称 |
4-(benzotriazol-1-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7N5/c15-8-10-5-6-12(7-11(10)9-16)19-14-4-2-1-3-13(14)17-18-19/h1-7H |
InChI 键 |
HABCUEXJOHGRQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC(=C(C=C3)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-Benzylsulfanyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B10813550.png)
![3-amino-5-[1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B10813559.png)


![N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylidene]hydroxylamine](/img/structure/B10813583.png)


![3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10813605.png)

![5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d][3]benzazepin-3-one](/img/structure/B10813620.png)

![[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl] 2-hydroxybenzoate](/img/structure/B10813634.png)


